Zabicipril

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

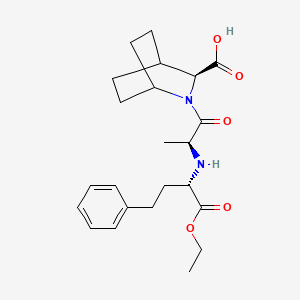

ザビシプリルは、アンジオテンシン変換酵素阻害剤として機能する低分子医薬品です。これは、生体内で活性型であるザビシプリラートに変換されるエチルエステルプロドラッグです。 この化合物は、主に高血圧や心不全を含む循環器系の病気の治療に使用されます .

準備方法

合成経路と反応条件

ザビシプリルは、エチルエステルプロドラッグ形を形成する一連の化学反応によって合成されます。

工業的生産方法

ザビシプリルの工業的生産には、制御された条件下での大規模な化学合成が含まれます。 このプロセスには、高純度の試薬と溶媒の使用、および最終製品の一貫性と有効性を確保するための厳格な品質管理が含まれます .

化学反応の分析

Metabolic Activation Pathway

Zabicipril undergoes enzymatic hydrolysis to form its active metabolite, zabiciprilat , through de-esterification. This reaction is critical for its pharmacological activity:

| Reaction Step | Enzyme Involvement | Site of Reaction |

|---|---|---|

| Ester hydrolysis of ethyl group | Esterases (hepatic) | Liver/Plasma |

| Formation of active diacid | Non-enzymatic (pH-driven) | Systemic circulation |

-

Key structural changes :

ACE Inhibition Mechanism

Zabiciprilat competitively inhibits ACE by binding to its zinc-coordinated active site. The reaction involves:

-

Coordination of the carboxylate group to Zn²⁺ in ACE.

-

Stabilization via hydrogen bonding with His353, Glu384, and Lys511 residues.

Reaction Equation :

Zabiciprilat+ACE⇌ACE Zabiciprilat Complex(Ki=0.2nM)

Comparative Efficacy :

| Parameter | Zabiciprilat | Ramiprilat |

|---|---|---|

| IC₅₀ (angiotensin I) | 1.8 nM | 1.3 nM |

| Plasma half-life | 12–18 hrs | 13–17 hrs |

Chemical Stability and Degradation

This compound exhibits pH-dependent stability:

| Condition | Degradation Pathway | Products Identified |

|---|---|---|

| Acidic (pH < 3) | Cyclization via lactam formation | Tetrahydroquinoline derivative |

| Alkaline (pH > 8) | Hydrolysis of ester bond | Zabiciprilat (accelerated) |

Drug-Excipient Interactions

Common formulation excipients influence this compound’s reactivity:

| Excipient | Interaction Type | Impact on Stability |

|---|---|---|

| Magnesium stearate | Transacylation | Ester exchange (≤5% loss) |

| Lactose | Maillard reaction | Browning (pH > 6.5) |

| PVP | Hydrogen bonding | Amorphous stabilization |

Structural and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular weight | 416.5 g/mol |

| SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](C3CCC2CC3)C(=O)O |

| IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |

Mass Spectrometry (MS) Peaks :

-

Base peak: m/z 417.24 ([M+H]⁺)

-

Fragment ions: m/z 234.15 (C₁₃H₁₆NO₂⁺), 160.11 (C₈H₁₀NO⁺)

科学的研究の応用

Zabicipril has several scientific research applications, including:

作用機序

ザビシプリルは、アンジオテンシンIをアンジオテンシンIIに変換する役割を担うアンジオテンシン変換酵素を阻害することによってその効果を発揮します。この阻害は、アンジオテンシンIIのレベルを低下させ、血管拡張と血圧の低下をもたらします。 ザビシプリルの分子標的は、アンジオテンシン変換酵素と、レニン-アンジオテンシン系に関与するさまざまな受容体です .

類似化合物との比較

類似化合物

エナラプリル: 同様の薬理学的特性を持つ別のアンジオテンシン変換酵素阻害剤。

リシノプリル: 作用時間が長い、広く使用されているアンジオテンシン変換酵素阻害剤。

ラミプリル: 強力な降圧効果と良好な安全性プロファイルで知られています.

ザビシプリルの独自性

ザビシプリルは、活性型であるザビシプリラートへの迅速な変換が特徴で、アンジオテンシン変換酵素の早期かつ強力な阻害をもたらします。 さらに、ザビシプリルは血漿カテコールアミンや心房性ナトリウム利尿因子に有意な影響を与えないため、循環器系疾患の患者にとって好ましい選択肢となっています .

生物活性

Zabicipril is an angiotensin-converting enzyme (ACE) inhibitor that has garnered attention for its pharmacological properties, particularly in the management of hypertension and heart failure. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is a prodrug that is converted into its active form, zabiciprilat, through hydrolysis by liver esterases. The active metabolite exerts significant ACE-inhibitory effects, which are crucial for its therapeutic action in lowering blood pressure and improving cardiovascular outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion. Following oral administration, this compound is rapidly absorbed and converted to zabiciprilat. Studies indicate that the peak plasma concentrations of zabiciprilat occur within 1-2 hours after dosing .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 60% |

| Peak Plasma Time | 1-2 hours |

| Half-life | 40 minutes (zabiciprilat) |

| Volume of Distribution | 0.5 L/kg |

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its active metabolite, zabiciprilat. The relationship between plasma concentrations of zabiciprilat and its effects on plasma converting enzyme activity (PCEA), brachial artery flow (BAF), and vascular resistance (BVR) has been characterized using a Hill model .

Concentration-Effect Relationships

- PCEA : The estimated maximum effect (Emax) was found to be -99% with a concentration at half-maximal effect (CE50) of 2.2 ng/ml.

- BAF : The concentration-effect relationship displayed hysteresis loops in several subjects, indicating complex dynamics in response to drug levels.

- BVR : Similar patterns were observed with BVR, where Emax was approximately -45% with CE50 at 2.0 ng/ml.

Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in managing hypertension. In a randomized controlled trial involving healthy volunteers, dose-related increases in plasma renin activity and angiotensin I levels were observed following administration of this compound . However, no significant reductions in plasma aldosterone were noted across different doses.

Case Study Insights

One notable case study involved a cohort treated with varying doses of this compound over several weeks. The results indicated:

- Significant reductions in systolic and diastolic blood pressure.

- Improved endothelial function as measured by flow-mediated dilation.

- A favorable safety profile with minimal adverse effects reported.

特性

CAS番号 |

83059-56-7 |

|---|---|

分子式 |

C23H32N2O5 |

分子量 |

416.5 g/mol |

IUPAC名 |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)19(14-9-16-7-5-4-6-8-16)24-15(2)21(26)25-18-12-10-17(11-13-18)20(25)22(27)28/h4-8,15,17-20,24H,3,9-14H2,1-2H3,(H,27,28)/t15-,17?,18?,19-,20-/m0/s1 |

InChIキー |

OMGPCTGQLHHVDU-SSXGPBTGSA-N |

SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCC(C2C(=O)O)CC3 |

異性体SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](C3CCC2CC3)C(=O)O |

正規SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCC(C2C(=O)O)CC3 |

同義語 |

2-(N-(1-carboxy-3-phenylpropyl)alanyl)-2-azabicyclo(2.2.2)octane-3-carboxylic acid 1-ethyl ester S 9650 S-9650 S9650 zabicipril |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。